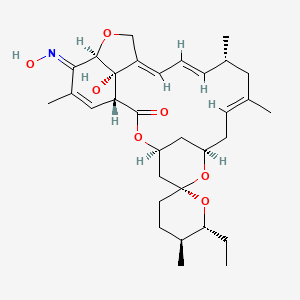

Milbemycin A4 oxime

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C32H45NO7 |

|---|---|

分子量 |

555.7 g/mol |

IUPAC名 |

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+,33-28+/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1 |

InChIキー |

YCAZFHUABUMOIM-GVFHBPHBSA-N |

異性体SMILES |

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)\C)C |

正規SMILES |

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Milbemycin A4 Oxime on Invertebrate Neurons

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Milbemycin A4 oxime, a macrocyclic lactone anthelmintic, exerts its primary neurotoxic effect on invertebrates by acting as a potent positive allosteric modulator of glutamate-gated chloride channels (GluCls).[1][2][3][4] These channels, exclusive to invertebrates, are crucial for inhibitory neurotransmission.[1][4] The binding of this compound to GluCls leads to a prolonged and essentially irreversible channel opening, resulting in a sustained influx of chloride ions.[1][2][3][4] This influx causes hyperpolarization of the neuronal and muscle cell membranes, leading to flaccid paralysis and ultimately the death of the parasite.[1][2][3][4] This guide provides a comprehensive overview of this mechanism, including quantitative data on related compounds, detailed experimental protocols for studying these effects, and visual representations of the key pathways and workflows.

Core Mechanism of Action

The primary molecular target of this compound in invertebrates is the glutamate-gated chloride channel (GluCl), a member of the Cys-loop ligand-gated ion channel superfamily.[1][4][5] These channels are pentameric protein complexes that form a chloride-selective pore through the cell membrane. In normal physiological processes, the binding of the neurotransmitter glutamate (B1630785) to GluCls causes a rapid and transient opening of the channel, allowing chloride ions to flow into the cell and causing a brief hyperpolarization, which is an inhibitory signal.

This compound, however, acts as a positive allosteric modulator. It binds to a site on the GluCl distinct from the glutamate-binding site.[1][4] This binding event potentiates the effect of glutamate and can also directly gate the channel, causing it to open for a prolonged period, in an essentially irreversible manner.[1][2][3][4] This leads to a massive and sustained influx of chloride ions, driving the membrane potential to a much more negative state (hyperpolarization). This persistent hyperpolarization prevents the neuron or muscle cell from reaching the threshold for firing action potentials, effectively silencing its activity and leading to flaccid paralysis of the invertebrate.[1][2][3][4]

While GluCls are the primary target, some studies suggest that milbemycins may also have a secondary, weaker effect on GABA-gated chloride channels in invertebrates.

Signaling Pathway of this compound Action

Quantitative Data

Table 1: Potency of Ivermectin on Invertebrate Glutamate-Gated Chloride Channels

| Invertebrate Species | Channel Subunit(s) | Ivermectin EC50 | Experimental System | Reference |

| Haemonchus contortus | Hc-GluClα3B | ~0.1 ± 1.0 nM (estimated) | Xenopus oocytes | [6][7] |

| Caenorhabditis elegans | GluClα1/β | Potentiates glutamate response at low nM concentrations | Mammalian cells | [8] |

Table 2: Potency of Glutamate on Invertebrate Glutamate-Gated Chloride Channels

| Invertebrate Species | Channel Subunit(s) | Glutamate EC50 | Experimental System | Reference |

| Haemonchus contortus | Hc-GluClα3B | 27.6 ± 2.7 µM | Xenopus oocytes | [6][7] |

| Caenorhabditis elegans | Homologous to Hc-GluClα3B | 2.2 ± 0.12 mM | Xenopus oocytes | [6][7] |

| Brugia malayi | Bma-AVR-14B/GLC-2 | 32.5 µM | Xenopus oocytes | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and related macrocyclic lactones on invertebrate neurons.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used to study the function of ion channels, including GluCls, in a controlled environment.

Methodology:

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Treat the oocytes with collagenase to remove the follicular cell layer.

-

Inject cRNA encoding the invertebrate GluCl subunits of interest into the oocytes.

-

Incubate the oocytes for 2-5 days to allow for protein expression.[10]

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a saline solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.[10]

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).[11]

-

Apply glutamate and/or this compound to the oocyte via the perfusion system at varying concentrations.

-

Record the resulting currents using a voltage-clamp amplifier.[11]

-

-

Data Analysis:

-

Measure the peak current amplitude at each concentration.

-

Plot the dose-response curve and fit the data to the Hill equation to determine the EC50 and Hill coefficient.

-

Whole-Cell Patch-Clamp Recording from C. elegans Neurons

This technique allows for the direct measurement of ion channel activity in individual neurons within a more intact biological system.

Methodology:

-

Worm Preparation:

-

Patch-Clamp Recording:

-

Prepare borosilicate glass pipettes with a tip resistance of 5-10 MΩ and fill with an appropriate internal solution.

-

Under high magnification, approach a neuron with the patch pipette and form a high-resistance (gigaohm) seal with the cell membrane.

-

Apply a brief suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Record baseline neuronal activity in the voltage-clamp or current-clamp mode.

-

Apply this compound and/or glutamate to the preparation via a perfusion system.

-

-

Data Analysis:

-

Analyze changes in holding current, current-voltage relationships, and the frequency and amplitude of synaptic events.

-

Mandatory Visualizations

Experimental Workflow for Screening Anthelmintic Compounds

Logical Relationship of Downstream Neuronal Effects

References

- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]

- 4. Glutamate-Gated Chloride Channels of Haemonchus contortus Restore Drug Sensitivity to Ivermectin Resistant Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cys-loop ligand-gated ion channel gene superfamily of the nematode, Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A New Antagonist of Caenorhabditis elegans Glutamate-Activated Chloride Channels With Anthelmintic Activity [frontiersin.org]

- 9. Pharmacological characterization of novel heteromeric GluCl subtypes from Caenorhabditis elegans and parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 12. researchgate.net [researchgate.net]

a semi-synthetic macrocyclic lactone prepared by the oxidation and oximation of milbemycin A4.

Technical Whitepaper: Moxidectin (B1677422), a Semi-Synthetic Macrocyclic Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxidectin is a potent, broad-spectrum endectocide belonging to the milbemycin family of macrocyclic lactones.[1] It is a semi-synthetic derivative of nemadectin (B27624), a fermentation product of Streptomyces cyaneogriseus.[2][3] The synthesis involves the oxidation of the C23 hydroxyl group of a protected nemadectin intermediate followed by oximation to introduce a methoxime moiety.[4][5] This structural modification enhances its lipophilicity and pharmacokinetic profile, resulting in a longer half-life and prolonged activity compared to other macrocyclic lactones like ivermectin.[6] Moxidectin's primary mechanism of action is the modulation of invertebrate-specific glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA) gated chloride channels.[1][7] This leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and subsequent flaccid paralysis and death of the parasite.[7][8] This whitepaper provides a comprehensive technical overview of moxidectin, detailing its synthesis, mechanism of action, pharmacokinetics, and efficacy, supported by quantitative data and experimental protocols.

Chemical Synthesis

Moxidectin is prepared via a multi-step semi-synthetic process starting from nemadectin (also referred to as LL-F28249-α), which is produced through fermentation.[4][5][9] The key transformations involve the selective oxidation of the C23 hydroxyl group to a ketone, followed by an oximation reaction.

A general synthetic pathway involves four main steps:[4][5]

-

Protection: The C5 hydroxyl group of nemadectin is protected to prevent its oxidation in the subsequent step.

-

Oxidation: The C23 hydroxyl group of the protected intermediate is oxidized to form a 23-keto intermediate.[9]

-

Deprotection: The protecting group at the C5 position is removed.

-

Oximation: The 23-keto intermediate undergoes a reaction with methoxyamine hydrochloride to form the final moxidectin product with a methoxime group at C23.[2]

Different oxidizing agents have been reported for the oxidation step, including Dess-Martin periodinane and Swern oxidation systems.[4] The choice of reagent can influence reaction conditions, selectivity, and yield.

Synthesis Workflow Diagram

Caption: General workflow for the semi-synthesis of moxidectin.

Mechanism of Action

Moxidectin exerts its antiparasitic effect by targeting ligand-gated chloride channels in the nerve and muscle cells of invertebrates.[7]

-

Primary Target: Glutamate-Gated Chloride Channels (GluCls): Moxidectin binds with high affinity to GluCls, which are unique to invertebrates.[1][8] This binding locks the channels in an open conformation, leading to a continuous influx of chloride ions.[8][10] The resulting hyperpolarization of the cell membrane makes it unresponsive to excitatory stimuli, causing flaccid paralysis and eventual death of the parasite.[7]

-

Secondary Target: GABA-Gated Chloride Channels: Moxidectin can also act on GABA-gated channels, further enhancing the inhibitory effect on the parasite's nervous system.[7]

The selective toxicity of moxidectin arises because vertebrates do not possess GluCls, and their GABA receptors are located within the central nervous system, protected by the blood-brain barrier, which moxidectin does not readily cross at therapeutic doses.[10][11]

Signaling Pathway Diagram

References

- 1. Moxidectin and the avermectins: Consanguinity but not identity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Moxidectin synthesis - chemicalbook [chemicalbook.com]

- 3. medkoo.com [medkoo.com]

- 4. CN111825693B - Method for synthesizing moxidectin - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Moxidectin: a review of chemistry, pharmacokinetics and use in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2008005381A2 - Process for the preparation of moxidectin comprising a step of microbiologically mediated oxidation of 23 -hydroxy- ll- f28249 -alpha to 23-keto-ll-f28249-alpha - Google Patents [patents.google.com]

- 10. Ivermectin - Wikipedia [en.wikipedia.org]

- 11. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

Milbemycin A4 Oxime: An In-Depth Technical Guide to its Binding Affinity with Glutamate-Gated Chloride Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milbemycin A4 oxime, a potent macrocyclic lactone, is a key active ingredient in various antiparasitic drugs. Its primary mechanism of action involves the modulation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and eventual death of the parasite.[1][2][3][4] This technical guide provides a comprehensive overview of the binding affinity of this compound to GluCls, detailing its mechanism of action, presenting available quantitative binding data for related compounds, and outlining detailed experimental protocols for studying these interactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and parasitology.

Introduction: Glutamate-Gated Chloride Channels as a Parasiticide Target

Glutamate-gated chloride channels (GluCls) are a type of ligand-gated ion channel found exclusively in invertebrates, such as nematodes and arthropods.[2][3] In these organisms, GluCls play a crucial role in neurotransmission, mediating inhibitory signals in both neuronal and muscular tissues. When activated by the neurotransmitter glutamate (B1630785), these channels open, allowing an influx of chloride ions (Cl-) into the cell. This hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus inhibiting nerve impulses and muscle contraction.

The absence of GluCls in vertebrates makes them an ideal target for the development of selective antiparasitic agents.[2] this compound, a semi-synthetic derivative of the fermentation products of Streptomyces hygroscopicus subsp. aureolacrimosus, belongs to the milbemycin class of macrocyclic lactones.[1] These compounds act as potent positive allosteric modulators of GluCls.

Mechanism of Action of this compound

This compound exerts its anthelmintic and insecticidal effects by binding to a site on the GluCl distinct from the glutamate binding site. This binding potentiates the effect of glutamate and can also directly gate the channel, causing it to open even in the absence of glutamate.[5] This leads to a persistent and essentially irreversible opening of the chloride channel, resulting in a sustained influx of Cl- ions.[2][3][4] The resulting hyperpolarization of the nerve and muscle cells leads to flaccid paralysis of the parasite, ultimately causing its death.[1]

The following diagram illustrates the signaling pathway of GluCl activation and the modulatory effect of this compound.

References

- 1. toku-e.com [toku-e.com]

- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D - PubMed [pubmed.ncbi.nlm.nih.gov]

Neurotoxicology of Milbemycin A4 Oxime in Parasitic Nematodes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurotoxic effects of Milbemycin A4 oxime on parasitic nematodes. It delves into the molecular mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols for researchers in the field.

Core Concepts: Mechanism of Neurotoxicity

This compound, a macrocyclic lactone, exerts its primary neurotoxic effect on parasitic nematodes by acting as a potent positive allosteric modulator and direct agonist of glutamate-gated chloride channels (GluCls).[1] These channels, which are unique to invertebrates, are crucial for inhibitory neurotransmission in nematodes.[1]

The binding of this compound to GluCls leads to a prolonged and essentially irreversible opening of the chloride ion channel.[1] This influx of chloride ions causes hyperpolarization of the neuronal and muscle cell membranes, making them less excitable. The sustained hyperpolarization ultimately results in a flaccid paralysis of the nematode, leading to the inhibition of essential life functions such as feeding (pharyngeal pumping) and locomotion.[1] This disruption of neuromuscular function is the primary cause of the anthelmintic efficacy of this compound.

While GluCls are the primary target, some evidence suggests that milbemycins may also interact with other ligand-gated ion channels, including GABA receptors, although this is considered a secondary mechanism of action in nematodes.

Signaling Pathway of this compound Neurotoxicity

Caption: Signaling pathway of this compound neurotoxicity in nematodes.

Data Presentation: Quantitative Effects of this compound

While specific EC50 and IC50 values for the direct interaction of this compound with parasitic nematode GluCls are not extensively reported in publicly available literature, its potent anthelmintic activity is well-documented through various in vivo and in vitro assays. The following tables summarize the available quantitative data on the efficacy of milbemycin oxime against different parasitic nematodes.

| Nematode Species | Assay Type | Endpoint | Concentration/Dose | Efficacy/Effect | Reference |

| Trichostrongylus colubriformis | In vivo (Rat model) | Worm burden reduction | ED95: <0.1 mg/kg (as alpha-milbemycin) | 95% reduction in worm count | A new anthelmintic assay using rats infected with Trichostrongylus colubriformis.[2] |

| Dirofilaria immitis (Heartworm) | In vivo (Dog model) | Prevention of infection | 0.5 mg/kg (monthly) | >95% efficacy in preventing adult worm development | Ivermectin and milbemycin oxime in experimental adult heartworm (Dirofilaria immitis) infection of dogs. |

| Ancylostoma caninum (Hookworm) | In vivo (Dog model) | Worm burden reduction | 0.5 mg/kg | >90% efficacy against adult worms | Efficacy of a single dose of milbemycin oxime/praziquantel combination tablets, Milpro®, against adult Echinococcus multilocularis in dogs and both adult and immature E. multilocularis in young cats.[3] |

| Toxocara canis (Roundworm) | In vivo (Dog model) | Worm burden reduction | 0.5 mg/kg | >90% efficacy against adult and immature worms | Efficacy of a milbemycin oxime-praziquantel combination product against adult and immature stages of Toxocara cati in cats and kittens after induced infection.[4] |

| Trichuris vulpis (Whipworm) | In vivo (Dog model) | Worm burden reduction | 0.5 mg/kg | >90% efficacy against adult worms | Efficacy of a single dose of milbemycin oxime/praziquantel combination tablets, Milpro®, against adult Echinococcus multilocularis in dogs and both adult and immature E. multilocularis in young cats.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the neurotoxic effects of this compound on parasitic nematodes.

Electrophysiological Recording from Ascaris suum Pharyngeal Muscle

This protocol is adapted from studies investigating the effects of macrocyclic lactones on the pharyngeal muscle of Ascaris suum.[5][6][7][8]

Objective: To measure the effects of this compound on the membrane potential and input conductance of nematode pharyngeal muscle cells.

Materials:

-

Adult Ascaris suum

-

Dissection dish with Sylgard base

-

Minutien pins

-

Ascaris saline (in mM): NaCl 125, KCl 5, CaCl2 5, MgCl2 1, HEPES 5, glucose 10; pH 7.4

-

Glass microelectrodes (10-20 MΩ resistance) filled with 3 M KCl

-

Microelectrode amplifier

-

Data acquisition system

-

Perfusion system

-

This compound stock solution (in DMSO) and working solutions in Ascaris saline

Procedure:

-

Dissect an adult Ascaris suum to expose the pharynx.

-

Pin the pharyngeal preparation to the Sylgard base of the dissection dish.

-

Continuously perfuse the preparation with Ascaris saline.

-

Impale a pharyngeal muscle cell with two glass microelectrodes (one for current injection, one for voltage recording).

-

Allow the membrane potential to stabilize.

-

Record the resting membrane potential and input resistance by injecting hyperpolarizing current pulses.

-

Apply this compound at various concentrations through the perfusion system.

-

Record changes in membrane potential and input resistance in response to the drug application.

-

Wash out the drug with Ascaris saline and observe for recovery.

Caption: Experimental workflow for electrophysiological recording from Ascaris suum pharyngeal muscle.

Pharyngeal Pumping Assay in Caenorhabditis elegans

This assay quantifies the effect of this compound on the feeding behavior of the model nematode C. elegans.

Objective: To determine the dose-dependent inhibition of pharyngeal pumping by this compound.

Materials:

-

Synchronized population of young adult C. elegans

-

Nematode Growth Medium (NGM) agar (B569324) plates

-

E. coli OP50 culture

-

M9 buffer

-

This compound stock solution (in DMSO) and serial dilutions

-

Stereomicroscope

-

Handheld counter

Procedure:

-

Prepare NGM plates seeded with a lawn of E. coli OP50.

-

Add this compound to the surface of the agar plates at various final concentrations. Allow the solvent to evaporate.

-

Transfer a synchronized population of young adult C. elegans to the drug-containing and control plates.

-

Incubate the plates for a defined period (e.g., 1-4 hours).

-

Place an individual worm under the stereomicroscope and count the number of pharyngeal bulb contractions (pumps) over a 1-minute period.

-

Repeat for at least 10 worms per concentration.

-

Calculate the average pump rate for each concentration and normalize to the control group.

-

Plot the dose-response curve and determine the IC50 value.

Caption: Workflow for the C. elegans pharyngeal pumping assay.

Motility Assay using an Automated Tracker (B12436777)

This high-throughput assay measures the effect of this compound on the locomotion of nematodes.

Objective: To quantify the dose-dependent inhibition of motility by this compound.

Materials:

-

Synchronized nematode population (e.g., C. elegans or larval stages of parasitic nematodes)

-

96-well microtiter plates

-

M9 buffer or appropriate culture medium

-

This compound stock solution and serial dilutions

-

Automated nematode tracking system (e.g., wMicrotracker)

Procedure:

-

Prepare a suspension of synchronized nematodes in M9 buffer.

-

Pipette a defined number of nematodes into each well of a 96-well plate.

-

Add this compound to the wells at various final concentrations. Include solvent controls.

-

Place the 96-well plate into the automated tracker.

-

Record nematode movement over a set period (e.g., 1-24 hours). The tracker detects movement by interruptions of infrared light beams.

-

The software generates motility data (e.g., activity counts per unit time).

-

Normalize the motility of treated worms to the control group.

-

Plot the dose-response curve and calculate the IC50 value.

Caption: Workflow for an automated nematode motility assay.

Conclusion

This compound is a potent neurotoxin in parasitic nematodes, primarily targeting glutamate-gated chloride channels. Its action leads to irreversible channel opening, hyperpolarization, and subsequent flaccid paralysis, ultimately resulting in the death of the parasite. The experimental protocols detailed in this guide provide robust methods for characterizing the neurotoxic effects of this compound and other potential anthelmintic compounds. Further research to determine the specific binding kinetics and potency of this compound on GluCls from a wider range of parasitic nematode species will be invaluable for understanding its spectrum of activity and for the development of new and improved anthelmintics.

References

- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new anthelmintic assay using rats infected with Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D | Parasitology | Cambridge Core [cambridge.org]

- 7. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D | Parasitology | Cambridge Core [cambridge.org]

- 8. biorxiv.org [biorxiv.org]

Milbemycin A4 Oxime: An In-depth Technical Guide on its Effects on Insect GABA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milbemycin A4 oxime, a potent macrocyclic lactone, is a key active ingredient in a variety of antiparasitic drugs. Its insecticidal and acaricidal properties are primarily attributed to its potent modulation of invertebrate neurotransmission. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its effects on γ-aminobutyric acid (GABA) receptors in insects. This document details the molecular interactions, presents quantitative data from related compounds, outlines key experimental protocols for studying these effects, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction: The Role of GABA Receptors in Insects

In the insect central nervous system, GABA is the primary inhibitory neurotransmitter. It plays a crucial role in regulating neuronal excitability by binding to and activating GABA receptors.[1] These receptors are ligand-gated ion channels that, upon activation, open to allow the influx of chloride ions (Cl-) into the neuron.[2] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This inhibitory signaling is essential for maintaining proper neurological function, including motor control, sensory processing, and behavior.

The most well-characterized type of insect GABA receptor is the RDL (Resistant to Dieldrin) receptor, a member of the cys-loop ligand-gated ion channel superfamily.[3][4] The RDL receptor is a homopentameric channel formed by five identical subunits. It is a primary target for several classes of insecticides, including macrocyclic lactones like this compound.[5][6]

Mechanism of Action of this compound

This compound, like other milbemycins and avermectins, exerts its primary insecticidal effect by potentiating the action of GABA at its receptor.[5] Unlike the native ligand GABA, which binds to the orthosteric site, this compound is believed to bind to an allosteric site on the GABA receptor. This binding locks the receptor in an open conformation, leading to a prolonged and essentially irreversible influx of chloride ions.[7]

This sustained hyperpolarization of the neuronal membrane effectively silences the neuron, preventing the transmission of nerve impulses. The disruption of normal inhibitory neurotransmission leads to a state of flaccid paralysis in the insect, ultimately resulting in its death.[8]

While the GABA receptor is a primary target, it is important to note that macrocyclic lactones can also act on glutamate-gated chloride channels (GluCls), which are also present in invertebrates.[7][9] The relative contribution of GABA receptors and GluCls to the overall insecticidal activity of this compound can vary between insect species.

Quantitative Effects of Related Macrocyclic Lactones on GABA Receptors

Direct quantitative data on the binding affinity and potency of this compound on insect GABA receptors is limited in the public domain. However, data from studies on structurally related macrocyclic lactones, such as ivermectin, moxidectin, and milbemycin D, provide valuable insights into the expected range of activity. It is important to note that the following data may not be directly extrapolated to this compound but serves as a useful reference.

| Compound | Receptor/System | Assay | Parameter | Value | Reference |

| Ivermectin | Rat α1β2γ2 GABA channels (expressed in Xenopus oocytes) | Electrophysiology | Maximum Potentiation | 413.7 ± 66.1% | [10][11] |

| Moxidectin | Rat α1β2γ2 GABA channels (expressed in Xenopus oocytes) | Electrophysiology | Maximum Potentiation | 257.4 ± 40.6% | [10][11] |

| Milbemycin D | Cultured chick spinal neurons | Electrophysiology | Current Induction | Induces Cl- current | [12] |

| Ivermectin | Locusta migratoria brain membrane | Radioligand Binding ([35S]TBPS) | Inhibition | Nanomolar range | [13] |

| Ivermectin | Drosophila melanogaster RDLbdI/V | Electrophysiology | Antagonism | Suppresses GABA response | [14] |

| Fipronil | Drosophila suzukii GABA receptor (homology model) | In silico docking | Binding Affinity | -9.1 kcal/mol | [15] |

Experimental Protocols

The study of this compound's effects on insect GABA receptors typically involves two key experimental techniques: two-electrode voltage clamp (TEVC) for functional characterization and radioligand binding assays for quantifying binding affinities.

Two-Electrode Voltage Clamp (TEVC) of Xenopus Oocytes Expressing Insect GABA Receptors

This electrophysiological technique allows for the direct measurement of ion channel activity in response to the application of ligands.[16][17]

Methodology:

-

Preparation of cRNA: The cDNA encoding the insect GABA receptor subunit of interest (e.g., RDL) is subcloned into an oocyte expression vector. The plasmid is then linearized, and capped cRNA is synthesized in vitro.

-

Oocyte Preparation and Injection: Xenopus laevis oocytes are surgically removed and defolliculated. Each oocyte is then microinjected with the cRNA encoding the insect GABA receptor. The injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte expressing the receptor is placed in a recording chamber and perfused with a standard saline solution.

-

Two glass microelectrodes, filled with KCl, are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to clamp the membrane potential at a set holding potential (typically -60 mV to -80 mV).

-

The oocyte is perfused with a solution containing GABA to elicit a baseline current response.

-

To assess the effect of this compound, the oocyte is pre-incubated with or co-perfused with varying concentrations of the compound along with GABA.

-

The resulting changes in the GABA-evoked current (potentiation or inhibition) are recorded and analyzed to determine parameters such as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

-

Radioligand Binding Assay

This technique is used to determine the binding affinity (Kd) and the density of binding sites (Bmax) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation:

-

Insect tissues rich in GABA receptors (e.g., brain or nerve cords) are dissected and homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed multiple times to remove endogenous GABA and other interfering substances.

-

The final membrane preparation is resuspended in a binding buffer, and the protein concentration is determined.

-

-

Binding Assay:

-

The membrane preparation is incubated with a radiolabeled ligand that binds to the GABA receptor (e.g., [3H]ivermectin or a [3H]-labeled GABA antagonist).

-

To determine the affinity of this compound, a competition binding assay is performed. The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 of this compound, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of this compound at the insect GABA receptor.

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).

Caption: Experimental workflow for Radioligand Binding Assay.

Conclusion and Future Directions

This compound is a highly effective insecticide that targets the insect GABA receptor, leading to neuronal inhibition and paralysis. While the precise quantitative details of its interaction with various insect GABA receptor subtypes are still an area of active research, the methodologies outlined in this guide provide a robust framework for such investigations. Future research should focus on elucidating the specific binding sites of this compound on different insect RDL receptor isoforms and characterizing its effects on a wider range of insect species. A deeper understanding of these molecular interactions will be invaluable for the development of next-generation insecticides with improved efficacy and selectivity, as well as for managing the emergence of insecticide resistance.

References

- 1. Molecular biology of insect neuronal GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA receptor molecules of insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insect GABA receptors: splicing, editing, and targeting by antiparasitics and insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Characterization of Agonists That Bind to an Insect GABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Relative Neurotoxicity of Ivermectin and Moxidectin in Mdr1ab (−/−) Mice and Effects on Mammalian GABA(A) Channel Activity | PLOS Neglected Tropical Diseases [journals.plos.org]

- 12. Macrolide compounds, ivermectin and milbemycin D, stimulate chloride channels sensitive to GABAergic drugs in cultured chick spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Actions of insecticides on the insect GABA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Actions of Agonists, Fipronil and Ivermectin on the Predominant In Vivo Splice and Edit Variant (RDLbd, I/V) of the Drosophila GABA Receptor Expressed in Xenopus laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Contributions of γ-Aminobutyric Acid (GABA) Receptors for the Activities of Pectis brevipedunculata Essential Oil against Drosophila suzukii and Pollinator Bees [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]

Intrinsic Antifungal Activity of Milbemycin A4 Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milbemycin A4 oxime, a macrocyclic lactone primarily known for its use as a veterinary antiparasitic agent, exhibits notable intrinsic antifungal activity. This technical guide provides an in-depth analysis of its antifungal properties, focusing on its dual mechanism of action: the inhibition of ATP-binding cassette (ABC) transporters and a direct fungicidal effect mediated by the induction of reactive oxygen species (ROS). This document summarizes key quantitative data, details essential experimental protocols for its evaluation, and visualizes the underlying biological and experimental processes.

Introduction

The rise of antifungal drug resistance necessitates the exploration of novel therapeutic strategies. This compound has emerged as a promising candidate, not only for its ability to potentiate the efficacy of existing antifungal drugs like azoles through efflux pump inhibition but also for its inherent ability to kill fungal cells.[1][2] This guide serves as a comprehensive resource for researchers investigating the antifungal potential of this compound.

Mechanism of Action

The antifungal activity of this compound is multifaceted, involving at least two distinct mechanisms:

-

Inhibition of ABC Transporters: At lower concentrations, this compound functions as a potent inhibitor of fungal ABC transporters, such as Cdr1p and Pdh1p in Candida species.[3][4] These transporters are often responsible for the efflux of azole antifungals, a primary mechanism of drug resistance. By blocking these pumps, this compound restores or enhances fungal susceptibility to azoles.[3][5]

-

Intrinsic Fungicidal Activity via ROS Production: At higher concentrations (typically above 3.2 µg/mL), this compound exhibits direct fungicidal activity.[1] This effect is independent of ABC transporter inhibition and is linked to the generation of reactive oxygen species (ROS) within the fungal cell, leading to oxidative stress and subsequent cell death.[1][2]

Signaling Pathway: Inhibition of ABC Transporter and Synergistic Action

The following diagram illustrates the mechanism by which this compound inhibits azole efflux and exerts a synergistic effect with drugs like fluconazole (B54011).

Signaling Pathway: Intrinsic Antifungal Activity via ROS Production

This diagram outlines the proposed pathway for the direct fungicidal action of this compound through the induction of oxidative stress.

Quantitative Data

The following tables summarize the in vitro activity of this compound against various fungal species.

Table 1: Intrinsic Antifungal Activity of Milbemycin Oximes

| Fungal Species | Milbemycin Derivative | MIC (µg/mL) | Reference |

| Candida glabrata | This compound | >32 | [6] |

| Candida glabrata | Milbemycin A3 oxime | 6.4 | [1] |

| Candida albicans | Milbemycin A3 oxime | 3.2 - 6.4 | [1] |

Note: MIC values can vary depending on the specific strain and testing conditions.

Table 2: Inhibition of Rhodamine 6G Efflux

| Fungal Species | Milbemycin Derivative | IC₅₀ (µg/mL) | Reference |

| Candida glabrata (azole-susceptible) | Milbemycin A3 oxime | 0.36 | [2] |

| Candida glabrata (azole-resistant) | Milbemycin A3 oxime | 3.1 | [2] |

Table 3: Synergistic Activity with Fluconazole

| Fungal Species | This compound Conc. (µg/mL) | Observation | Reference |

| Candida glabrata (28 clinical isolates) | 2.5 | Fourfold reduction in fluconazole and voriconazole (B182144) MIC | [6] |

| Candida auris | Not specified | Synergistic interaction observed | [7] |

Note: Synergism is often determined using the Fractional Inhibitory Concentration (FIC) index, where a value ≤0.5 is typically considered synergistic.[7][8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of the antifungal properties of this compound.

Broth Microdilution Assay for MIC Determination

This protocol, based on CLSI guidelines, is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.[9][10]

Methodology:

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.[10]

-

Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 medium in a 96-well microtiter plate.[10]

-

Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium and add it to each well of the microtiter plate, achieving a final inoculum concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.[2]

-

Incubation: Incubate the plate at 35°C for 24-48 hours.[10]

-

MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control well.[11]

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the synergistic interaction between this compound and another antifungal agent, such as fluconazole.[7][12]

Methodology:

-

Plate Setup: In a 96-well plate, create a two-dimensional matrix of drug concentrations. Serially dilute this compound along the rows and the other antifungal (e.g., fluconazole) along the columns.[12]

-

Inoculation: Inoculate all wells with a standardized fungal suspension as described for the broth microdilution assay.

-

Incubation: Incubate the plate under the same conditions as the MIC assay.

-

Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone. An FIC index of ≤0.5 is generally considered synergistic.[8]

Rhodamine 6G Efflux Assay

This assay measures the ability of this compound to inhibit the function of ABC transporters by quantifying the efflux of the fluorescent substrate Rhodamine 6G (R6G).[13][14]

Methodology:

-

Cell Preparation: Grow fungal cells to the exponential phase. Harvest and wash the cells.[13]

-

ATP Depletion and R6G Loading: Resuspend the cells in a buffer containing an energy source inhibitor (e.g., 2-deoxy-D-glucose) and Rhodamine 6G to allow the dye to enter the cells.[13][14]

-

Washing: Centrifuge and wash the cells to remove extracellular R6G.[13]

-

Efflux Initiation: Resuspend the R6G-loaded cells in a buffer with and without various concentrations of this compound. Add glucose to provide energy for the efflux pumps.[15]

-

Fluorescence Measurement: Periodically measure the fluorescence of the supernatant. An increase in fluorescence indicates R6G efflux. The rate of efflux in the presence of this compound is compared to the control to determine the inhibitory effect.[13]

Conclusion

This compound demonstrates significant potential as an antifungal agent due to its dual mechanism of action. Its ability to inhibit drug efflux pumps can help overcome resistance to conventional antifungals, while its intrinsic fungicidal activity provides an additional therapeutic benefit. The experimental protocols and data presented in this guide offer a solid foundation for further research and development of this compound as a novel antifungal therapy. Future studies should focus on elucidating the precise molecular targets involved in ROS production and evaluating its efficacy in in vivo infection models.

References

- 1. Oxidative stress response pathways in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Oxidative Stress in Fungi: Its Function in Signal Transduction, Interaction with Plant Hosts, and Lignocellulose Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as a probe of azole transport in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactive Oxygen Species in Phytopathogenic Fungi: Signaling, Development, and Disease | Annual Reviews [annualreviews.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Impact of milbemycin oxime on fluconazole resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emerypharma.com [emerypharma.com]

- 9. journals.asm.org [journals.asm.org]

- 10. benchchem.com [benchchem.com]

- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clyte.tech [clyte.tech]

- 13. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Synthesis and Derivatization of Milbemycin A4 Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and derivatization strategies for Milbemycin A4 oxime, a potent macrocyclic lactone with significant applications in parasite control. This document details the core synthetic pathways, key derivatization approaches, experimental protocols, and quantitative data to support research and development in this area.

Introduction

Milbemycin A4 is a naturally occurring macrocyclic lactone produced by the fermentation of Streptomyces hygroscopicus.[1][2] Its oxime derivative, this compound, is a key component of the commercial antiparasitic agent milbemycin oxime, which is a mixture of milbemycin A3 and A4 oximes.[1][3][4] this compound and its derivatives exhibit a broad spectrum of activity against various endo- and ectoparasites by acting as agonists of glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[3][5] The semi-synthetic nature of this compound allows for a wide range of chemical modifications, providing opportunities to enhance its efficacy, spectrum of activity, and pharmacokinetic properties.[6][7]

Synthesis of this compound

The synthesis of this compound from its precursor, Milbemycin A4, is a two-step process involving an initial oxidation followed by an oximation reaction.

Step 1: Oxidation of Milbemycin A4 to 5-keto-milbemycin A4

The first step in the synthesis is the selective oxidation of the C5-hydroxyl group of Milbemycin A4 to a ketone. This transformation is crucial for the subsequent oximation.

Caption: Oxidation of Milbemycin A4 to its 5-keto intermediate.

Experimental Protocol: Oxidation using Hypochlorite and TEMPO Catalyst [8]

This protocol describes the oxidation of Milbemycin A4 using sodium hypochlorite as the oxidant and a piperidine (B6355638) nitrogen oxygen free radical, such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), as the catalyst.

-

Materials:

-

Milbemycin A4

-

Dichloromethane (B109758) (CH₂Cl₂)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) or a derivative

-

Sodium hypochlorite (NaOCl) solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Methanol (B129727) (CH₃OH)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Dissolve Milbemycin A4 in dichloromethane in a reaction vessel.

-

Add the TEMPO catalyst to the solution.

-

Cool the reaction mixture to a temperature between -5 °C and 15 °C.[8]

-

Prepare a solution of sodium hypochlorite in saturated sodium bicarbonate solution with a pH between 8.5 and 11.5.[8]

-

Add the sodium hypochlorite solution dropwise to the reaction mixture over a period of time, maintaining the temperature. The reaction is typically complete within 0.5 to 4 hours.[8]

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, quench the reaction by adding a sodium thiosulfate solution.

-

Add methanol and allow the layers to separate.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-keto-milbemycin A4 intermediate.

-

| Parameter | Value | Reference |

| Solvent | Dichloromethane | [8] |

| Catalyst | Piperidine nitrogen oxygen free radical (e.g., TEMPO) | [8] |

| Oxidant | Hypochlorite or chlorite | [8] |

| Temperature | -5 to 15 °C | [8] |

| Reaction Time | 0.5 - 4 hours | [8] |

Table 1: Reaction conditions for the oxidation of Milbemycin A4.

Step 2: Oximation of 5-keto-milbemycin A4

The second step involves the reaction of the 5-keto intermediate with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime.

Caption: Oximation of 5-keto-milbemycin A4 to yield this compound.

Experimental Protocol: Oximation Reaction [1][8]

This protocol outlines the oximation of 5-keto-milbemycin A4.

-

Materials:

-

5-keto-milbemycin A4

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Methanol (CH₃OH)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the crude 5-keto-milbemycin A4 in a mixture of 1,4-dioxane and methanol.

-

Add hydroxylamine hydrochloride to the solution. The mass ratio of hydroxylamine hydrochloride to the starting milbemycin is typically between 1:1 and 1.5:1.[8]

-

Stir the reaction mixture at a temperature of 25-35 °C for 10-16 hours.[8]

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with deionized water.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude this compound.

-

Purify the crude product using silica (B1680970) gel column chromatography or crystallization to yield high-purity this compound.[9]

-

| Parameter | Value | Reference |

| Solvent | 1,4-Dioxane and Methanol | [8] |

| Reagent | Hydroxylamine hydrochloride | [1][8] |

| Temperature | 25 - 35 °C | [8] |

| Reaction Time | 10 - 16 hours | [8] |

| Yield | 85.0% - 90.6% | [1][8] |

Table 2: Reaction conditions for the oximation of 5-keto-milbemycin A4.

Derivatization Strategies for this compound

The structural complexity of this compound offers several positions for chemical modification to generate novel derivatives with potentially improved biological profiles.

Caption: Key derivatization strategies for this compound.

Derivatization at the C5-Oxime Position

The oxime functional group at the C5 position is a prime target for derivatization, particularly through acylation of the oxime oxygen.

Experimental Protocol: Synthesis of 5-O-acyl Oxime Derivatives [10]

This protocol describes a general method for the acylation of the C5-oxime.

-

Materials:

-

This compound

-

Anhydrous solvent (e.g., dichloromethane, pyridine)

-

Acylating agent (e.g., acyl chloride, acid anhydride)

-

Base (e.g., triethylamine, pyridine)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound in an anhydrous solvent.

-

Add the base to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add the acylating agent to the cooled solution.

-

Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

-

| Derivative Class | General Structure | Biological Activity | Reference |

| 5-O-acyl oximes | R-CO-O-N=C₅-Milbemycin A4 | High efficacy against microfilariae | [7][10] |

Table 3: C5-Oxime derivatives and their reported activity.

Derivatization at the C13-Position

The C13 position of the milbemycin scaffold can also be modified, for example, by introducing alkoxy groups, which has been shown to enhance anthelmintic activity.[11]

Experimental Protocol: Synthesis of 13-alkoxy Milbemycin Derivatives [11]

This synthesis typically starts from a 13-iodomilbemycin intermediate.

-

Materials:

-

13-iodomilbemycin A4

-

Appropriate alcohol (R-OH)

-

Anhydrous solvent (e.g., toluene, DMF)

-

Base (e.g., sodium hydride)

-

-

Procedure:

-

Dissolve 13-iodomilbemycin A4 in an anhydrous solvent.

-

Add the alcohol to the solution.

-

Carefully add the base to the reaction mixture.

-

Stir the reaction at a suitable temperature (e.g., room temperature to elevated temperatures) and monitor its progress by TLC.

-

After the reaction is complete, quench it carefully (e.g., with water or a saturated ammonium (B1175870) chloride solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate it.

-

Purify the resulting 13-alkoxy derivative by chromatography.

-

| Derivative Class | General Structure | Biological Activity | Reference |

| 13-alkoxy derivatives | R-O-C₁₃-Milbemycin A4 | Excellent anthelmintic activity | [11][12] |

Table 4: C13-Position derivatives and their reported activity.

Microbial Biotransformation

Microbial hydroxylation presents an alternative and regioselective method for derivatizing the milbemycin scaffold at positions that are challenging to access through traditional chemical synthesis. Various microorganisms have been shown to introduce hydroxyl groups at different positions.[13][14]

| Transformation | Microorganism | Position of Hydroxylation | Reference |

| Hydroxylation | Circinella umbellata | C-31, C-32, C-24, C-30 | [13] |

| Hydroxylation | Amycolata autotrophica | C-30 | [14] |

Table 5: Microbial hydroxylation of Milbemycin A4 and its derivatives.

Purification and Characterization

Purification of this compound and its derivatives is typically achieved using chromatographic techniques.

-

Silica Gel Column Chromatography: A standard method for purifying the crude product after synthesis.[1][9]

-

High-Performance Liquid Chromatography (HPLC): Used for both analytical and preparative purposes to obtain high-purity compounds.[6]

Characterization of the synthesized compounds is performed using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion

The synthesis of this compound is a well-established process that provides a versatile platform for further chemical exploration. The derivatization strategies outlined in this guide, focusing on the C5-oxime, C13-position, and microbial hydroxylation, offer promising avenues for the development of new antiparasitic agents with enhanced properties. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further investigation into the structure-activity relationships of novel derivatives will continue to be a key driver of innovation in this important class of therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. toku-e.com [toku-e.com]

- 3. uniscience.co.kr [uniscience.co.kr]

- 4. bioaustralis.com [bioaustralis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Sustainable chromatographic purification of milbemectin: Application of high-speed countercurrent chromatography coupled with off-line atmospheric pressure solid analysis probe-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]

- 9. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]

- 10. Synthesis of 5-keto-5-oxime derivatives of milbemycins and their activities against microfilariae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anthelmintic activity of 13-alkoxymilbemycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anthelmintic activity of 13-alkoxy milbemycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microbial conversion of milbemycins: oxidation of milbemycin A4 and related compounds at the C-25 ethyl group by Circinella umbellata and Absidia cylindrospora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Microbial conversion of milbemycins: 30-oxidation of milbemycin A4 and related compounds by Amycolata autotrophica and Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]

Milbemycin A4 Oxime Metabolism: A Comparative Analysis in Target vs. Non-Target Organisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Milbemycin A4 oxime, a macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus aureolacrimosus, is a potent endectocide widely used in veterinary medicine.[1] Its broad-spectrum activity against nematodes and arthropods makes it a cornerstone in the prevention and treatment of parasitic infections in companion animals.[1][2] The efficacy and safety of this compound are intrinsically linked to its metabolic fate within the treated animal (non-target organism) and the target parasite. Understanding the comparative metabolism of this compound is crucial for optimizing its therapeutic index, managing potential resistance, and developing novel antiparasitic agents. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Principles of this compound Action and Metabolism

This compound exerts its antiparasitic effect by potentiating glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[2] This leads to hyperpolarization of the cell membrane, resulting in paralysis and death of the parasite.[2] In contrast, mammals are less susceptible to this mode of action due to the lower affinity of their GABA receptors and the presence of the P-glycoprotein efflux pump at the blood-brain barrier, which limits the penetration of the drug into the central nervous system.

The metabolism of xenobiotics, including this compound, generally proceeds through two phases. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups (e.g., hydroxyl groups) on the parent molecule. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid or glutathione (B108866), to increase their water solubility and facilitate their excretion.

Comparative Metabolism of this compound

Significant differences exist in the metabolic pathways and rates of this compound between non-target host animals and the target parasites. These differences are fundamental to the selective toxicity of the compound.

Metabolism in Non-Target Organisms (Mammals)

In mammals such as rats and dogs, this compound undergoes extensive hepatic metabolism. The primary metabolic pathway is hydroxylation, followed by conjugation.

Key Metabolic Reactions:

-

Hydroxylation: The most significant metabolic transformation is the hydroxylation of the this compound molecule. Studies in rats have identified the 13-hydroxylated product as a major metabolite.[3] This reaction is presumed to be catalyzed by cytochrome P450 enzymes. In the blood and liver of rats, 13-hydroxy-milbemycin A4 can account for over 50% of the radioactivity six hours after administration.[3]

-

Further Oxidation: Following the initial hydroxylation, a variety of dihydroxy- and trihydroxy-milbemycins can be formed.[3]

-

Conjugation: While not explicitly detailed for this compound in the provided results, it is a common Phase II detoxification pathway for hydroxylated metabolites.

Excretion:

The majority of this compound and its metabolites are excreted in the feces, with a smaller portion eliminated in the urine.[3] Biliary excretion is a major route of elimination.[3] In rats, over 98% of the administered radioactivity is excreted within seven days.[3]

Metabolism in Target Organisms (Insects, Mites, and Nematodes)

Direct and detailed metabolic studies of this compound within specific target parasites are less documented in publicly available literature. However, based on general principles of insecticide and anthelmintic metabolism in invertebrates, key enzymatic systems are likely involved. The degree of metabolism in target organisms is generally considered to be lower than in mammals, contributing to the compound's efficacy at low doses.

Probable Metabolic Pathways:

-

Cytochrome P450 Monooxygenases (P450s): Insect and nematode P450s are known to be involved in the detoxification of a wide range of xenobiotics. It is highly probable that these enzymes play a role in the metabolism of this compound, likely through oxidative reactions such as hydroxylation, although specific metabolites in target species have not been extensively characterized in the provided search results. The activity of these enzymes can be a factor in the development of resistance.

-

Glutathione S-Transferases (GSTs): GSTs are another major family of detoxification enzymes in invertebrates that catalyze the conjugation of glutathione to electrophilic compounds. While direct evidence for GST-mediated metabolism of this compound is not available in the search results, this pathway remains a possibility for the detoxification of the parent compound or its oxidized metabolites.

-

Esterases: Esterases can also contribute to the detoxification of certain insecticides, though their role in this compound metabolism is not established.

The primary mechanism of selectivity likely relies on a combination of factors including differences in the target site, lower metabolic capacity in the parasite, and efficient excretion mechanisms in the host.

Quantitative Data on this compound Pharmacokinetics

The following tables summarize key pharmacokinetic parameters of milbemycin oxime in non-target organisms. Data for target organisms is largely unavailable.

Table 1: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | [4] |

| Elimination Half-Life (t1/2) | 1-4 days | [4] |

| Bioavailability | ~80% | [4] |

| Peak Plasma Concentration (Cmax) - Tablet | 0.33 ± 0.07 µg/mL | [5] |

| Mean Residence Time (MRT) - Tablet | 21.96 ± 14.43 hours | [5] |

| Absolute Bioavailability - Tablet | 51.44% ± 21.76% | [5] |

| Peak Plasma Concentration (Cmax) - Nanoemulsion | 8.87 ± 1.88 µg/mL | [5] |

| Mean Residence Time (MRT) - Nanoemulsion | 21.74 ± 18.21 hours | [5] |

| Absolute Bioavailability - Nanoemulsion | 99.26% ± 12.14% | [5] |

| Total Clearance (Cl) - IV | 0.13 ± 0.06 mL/kg/h | [5] |

| Volume of Distribution at Steady-State (Vss) - IV | 2.36 ± 0.73 mL/kg | [5] |

Table 2: Pharmacokinetic Parameters of Milbemycin Oxime in Cats

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [6] |

| Elimination Half-Life (t1/2) | 1.6 days (A3 form), 3.9 days (A4 form) | [4] |

| Bioavailability | 54% (A4 form) | [4] |

| Peak Plasma Concentration (Cmax) | 251.36 ± 59.27 ng/mL | [6] |

| Area Under the Curve (AUC0-t) | 4820.76 ± 2054.46 ng·h/mL | [6] |

| Volume of Distribution (Vz/F) | 33.97 ± 10.81 L/kg | [6] |

| Clearance (CL/F) | 0.54 ± 0.25 L/h/kg | [6] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound metabolism. The following protocols are based on established techniques for studying xenobiotic metabolism.

Protocol 1: In Vitro Metabolism using Liver Microsomes (Non-Target Organism)

Objective: To determine the metabolic stability and identify the primary metabolites of this compound in a mammalian system.

Materials:

-

Cryopreserved liver microsomes (e.g., rat, dog, human)

-

This compound

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ACN)

-

LC-MS/MS system

Procedure:

-

Thawing Microsomes: Thaw the cryopreserved microsomes rapidly in a 37°C water bath.

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Potassium phosphate buffer

-

Liver microsomes (final concentration typically 0.5-1 mg/mL)

-

This compound (at desired concentrations)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixture at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to a new tube and analyze the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.

Protocol 2: In Vitro Metabolism using Insect Microsomes (Target Organism)

Objective: To investigate the metabolic pathways of this compound in a target insect species.

Materials:

-

Insect tissue (e.g., whole bodies, midguts, fat bodies) from the target species

-

Homogenization buffer (e.g., potassium phosphate buffer with protease inhibitors)

-

Ultracentrifuge

-

This compound

-

NADPH regenerating system

-

LC-MS/MS system

Procedure:

-

Microsome Preparation:

-

Homogenize the insect tissue in cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in buffer and determine the protein concentration.

-

-

Incubation and Analysis: Follow the same incubation and analysis procedure as described in Protocol 1, optimizing incubation time and substrate concentrations for the specific insect species.

Protocol 3: In Vivo Metabolism Study using Radiolabeled Compound (Non-Target Organism)

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a whole animal model.

Materials:

-

Radiolabeled ([¹⁴C] or [³H]) this compound

-

Test animals (e.g., rats)

-

Metabolism cages for separate collection of urine and feces

-

Scintillation counter

-

HPLC with a radioactivity detector

-

Mass spectrometer

Procedure:

-

Dosing: Administer a single oral or intravenous dose of radiolabeled this compound to the animals.

-

Sample Collection: House the animals in metabolism cages and collect urine and feces at predetermined time points (e.g., 0-6h, 6-12h, 12-24h, etc.) for several days. Blood samples can also be collected at various time points.

-

Radioactivity Measurement: Determine the total radioactivity in each collected sample using a scintillation counter to assess the extent of absorption and excretion.

-

Metabolite Profiling: Pool the samples and extract the radioactive components. Analyze the extracts using HPLC with a radioactivity detector to separate the parent compound from its metabolites.

-

Metabolite Identification: Collect the radioactive peaks from the HPLC and analyze them by mass spectrometry to identify the structure of the metabolites.

Visualizations

Signaling Pathway of this compound in Invertebrates

Caption: Mechanism of action of this compound in target parasites.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro metabolism studies using microsomes.

Proposed Metabolic Pathway of this compound in Mammals

Caption: Proposed metabolic pathway of this compound in mammals.

Conclusion

The metabolic profiles of this compound differ significantly between target and non-target organisms, a key factor contributing to its selective toxicity. In mammals, extensive hepatic metabolism, primarily through hydroxylation, leads to the formation of more polar metabolites that are readily excreted. In contrast, while the specific metabolic pathways in target parasites are not as well-defined, it is presumed that their metabolic capacity is lower, leading to higher and more sustained concentrations of the active compound at the site of action. Further research focusing on the detailed metabolic fate of this compound in a range of target parasites is warranted. Such studies will be invaluable for understanding and overcoming resistance mechanisms, as well as for the rational design of next-generation parasiticides with improved efficacy and safety profiles. The experimental protocols and workflows provided in this guide offer a framework for conducting such crucial research.

References

- 1. toku-e.com [toku-e.com]

- 2. academic.oup.com [academic.oup.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. meritresearchjournals.org [meritresearchjournals.org]

- 5. Pharmacokinetics of Milbemycin Oxime in Pekingese Dogs after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Maze of Resistance: A Technical Guide to Milbemycin A4 Oxime Resistance Mechanisms in Parasites

For Immediate Release

A Deep Dive into the Molecular Underpinnings of Anthelmintic Failure, Providing Researchers and Drug Developers with a Comprehensive Toolkit to Combat Resistance.

This technical guide offers an in-depth exploration of the mechanisms conferring resistance to milbemycin A4 oxime in parasitic nematodes. As a crucial component of the macrocyclic lactone class of anthelmintics, understanding and overcoming resistance to this compound is paramount for sustainable parasite control in both veterinary and agricultural settings. This document provides a consolidated resource for researchers, scientists, and drug development professionals, detailing the core molecular players, experimental methodologies to investigate resistance, and the signaling pathways involved.

The Core Mechanism: Efflux Pumps and Altered Targets

Resistance to this compound, like other macrocyclic lactones, is primarily a multifactorial phenomenon. The most significant and widely studied mechanism involves the overexpression of ATP-binding cassette (ABC) transporters , particularly P-glycoproteins (P-gps) . These transmembrane proteins function as efflux pumps, actively transporting the drug out of the parasite's cells, thereby reducing its intracellular concentration and preventing it from reaching its target site.

A secondary, though less commonly implicated mechanism, involves alterations in the drug's molecular targets. Milbemycins primarily act on glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates, leading to paralysis and death. Mutations in the genes encoding these channel subunits can reduce the binding affinity of this compound, rendering the drug less effective.

Quantitative Insights into Resistance

The development of resistance is often accompanied by quantifiable changes in gene expression and drug sensitivity. The following tables summarize typical quantitative data observed in studies of macrocyclic lactone resistance. While specific data for this compound is limited, the close structural and functional relationship with ivermectin allows for valuable inferences.

Table 1: P-glycoprotein Gene Expression in Macrocyclic Lactone-Resistant vs. Susceptible Parasites

| Parasite Species | P-glycoprotein Gene | Fold Change in Expression (Resistant vs. Susceptible) | Reference |

| Haemonchus contortus | Hco-pgp-2 | 2.5 - 5.0 | [1][2] |

| Haemonchus contortus | Hco-pgp-9 | 3.0 - 7.0 | [1] |

| Haemonchus contortus | Hco-pgp-16 | 4.0 - 10.0 | [1] |

| Cooperia oncophora | Con-pgp-11 | 3.0 - 5.0 | [3][4] |

| Teladorsagia circumcincta | Tci-pgp-9 | > 2.0 | [5] |

Table 2: In Vitro Susceptibility to Macrocyclic Lactones in Resistant vs. Susceptible Parasites

| Parasite Species | Assay | Drug | IC50 / EC50 Susceptible (µM) | IC50 / EC50 Resistant (µM) | Resistance Factor | Reference |

| Strongyloides ratti | Larval Migration Inhibition Test | Milbemycin | ~1.5 | >50 | >33 | [6] |

| Dirofilaria immitis | Larval Migration Inhibition Assay | Ivermectin | 1.57 - 2.89 | 2.45 - 5.56 | ~1.5 - 2.0 | |

| Haemonchus contortus | Larval Development Assay | Ivermectin | 0.01 - 0.03 | 0.1 - 0.5 | 10 - 17 | |

| Caenorhabditis elegans | Motility Assay | Ivermectin | ~0.03 | >1.0 | >33 | [7] |

Experimental Protocols for Investigating Resistance

To effectively study this compound resistance, a combination of molecular and functional assays is essential. The following are detailed methodologies for key experiments.

Quantification of P-glycoprotein Gene Expression by Real-Time PCR (qPCR)

This protocol allows for the measurement of the relative abundance of P-gp transcripts in resistant and susceptible parasite populations.

Experimental Workflow for qPCR Analysis of P-gp Gene Expression

Caption: Workflow for quantifying P-gp gene expression.

Methodology:

-